![molecular formula C18H20N2O4S B2895000 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide CAS No. 922094-56-2](/img/structure/B2895000.png)

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

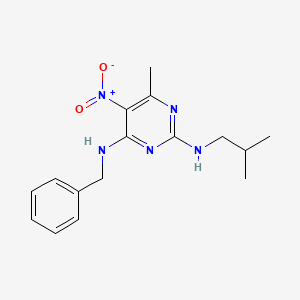

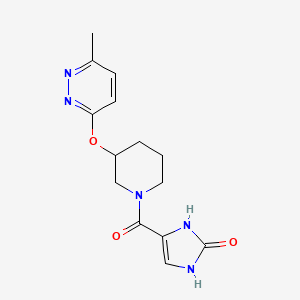

“N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide” is a chemical compound with a molecular weight of 360.43 and a molecular formula of C18 H20 N2 O4 S . The compound is achiral .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The compound contains an oxazepine ring, which is a seven-membered ring containing one oxygen and one nitrogen . It also contains a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and an amine group .Physical And Chemical Properties Analysis

This compound has a logP value of 3.211 and a logD value of 3.1917 . These values provide information about the compound’s solubility in water and organic solvents. The compound also has a logSw value of -3.7776 , indicating its solubility in water.Wissenschaftliche Forschungsanwendungen

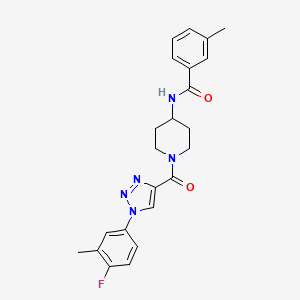

Novel Synthesis and Impurity Analysis

The synthesis of proton pump inhibitors, such as omeprazole, involves processes that can lead to the formation of various impurities, including sulfonamide-related compounds. Research on these impurities is crucial for understanding their formation, characterization, and potential impacts on drug quality and safety. Novel synthetic pathways have been developed to achieve expected yields and simplify the production processes. These studies not only contribute to the pharmaceutical industry by improving drug synthesis efficiency but also by ensuring the quality and safety of the medications produced (Saini et al., 2019).

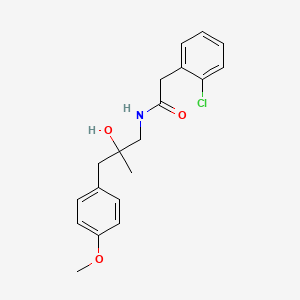

Sulfonamide Applications in Drug Development

Sulfonamides are a foundational chemical structure in many clinically used drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. Their versatility and efficacy have led to the development of novel drugs with significant therapeutic potential, such as pazopanib, a multi-targeted receptor tyrosine kinase inhibitor. The continual exploration of sulfonamides in drug development underscores their importance in creating new treatments for a range of conditions, from glaucoma to cancer (Carta et al., 2012).

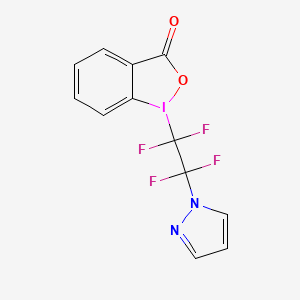

Antioxidant Capacity and Health Implications

The sulfonic acid group, often found in sulfonamides, plays a role in various biological and chemical processes, including antioxidant activity. Research into the antioxidant capacity of sulfonamide compounds and related structures has implications for understanding their potential health benefits and applications in medicine and food preservation. The mechanisms by which these compounds act as antioxidants, and their effects on human health, are areas of active research that contribute to broader scientific knowledge and potential therapeutic applications (Ilyasov et al., 2020).

Environmental Impact and Remediation

Sulfonamides and related compounds have been studied for their environmental presence and impact, particularly in water pollution and remediation efforts. Understanding the occurrence, fate, and behavior of these compounds in aquatic environments is crucial for assessing their environmental impact and developing strategies for pollution control and remediation. Research in this area not only addresses environmental safety concerns but also informs regulatory standards and practices for managing water quality and protecting ecosystems (Haman et al., 2015).

Eigenschaften

IUPAC Name |

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-4-9-25(22,23)19-13-6-8-16-14(11-13)18(21)20(3)15-10-12(2)5-7-17(15)24-16/h5-8,10-11,19H,4,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRUDPVQVUPWSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC2=C(C=C1)OC3=C(C=C(C=C3)C)N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-chlorophenyl)methoxy]-N-(1-cyanocyclobutyl)-3-methoxybenzamide](/img/structure/B2894920.png)

![5-{1-[(4-Fluorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2894925.png)

![2-[(3-Bromophenyl)methyl]-7-hydroxyheptanoic acid](/img/structure/B2894934.png)

![2-(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-yl)propan-2-ol](/img/structure/B2894936.png)

![Ethyl 5-(3,3-dimethylbutanamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2894938.png)

![Benzo[d]thiazol-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2894939.png)